4-Bromo-2,3,5,6-tetrafluorobenzotrichloride

Description

Nomenclature and Historical Context

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is a polyhalogenated aromatic compound with a benzene core substituted by bromine, fluorine, and chlorine atoms. Its systematic IUPAC name is 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene , reflecting the precise arrangement of substituents. Synonyms include 4-bromo-2,3,5,6-tetrafluorobenzotrichloride and 1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene , emphasizing its structural complexity.

The compound’s historical development aligns with advancements in halogenation chemistry, particularly in synthesizing fluorinated and chlorinated aromatic intermediates for pharmaceuticals and agrochemicals. Its synthesis typically involves controlled substitution reactions to achieve the specific halogen distribution.

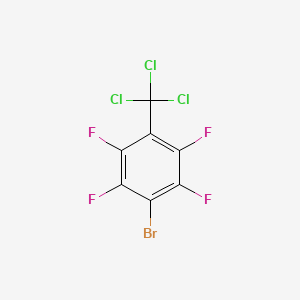

Chemical Structure and Molecular Representation

The benzene ring is substituted at positions 1, 2, 3, 4, 5, and 6 with halogens:

- Position 1 : Bromine atom

- Positions 2, 3, 5, 6 : Fluorine atoms

- Position 4 : Trichloromethyl group (–CCl₃)

This arrangement creates a high degree of electron-withdrawing effects, influencing reactivity and stability. The SMILES notation C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl accurately represents the connectivity.

Chemical Registry Information and Identification Systems

Key identifiers for this compound include:

These identifiers enable precise tracking in research and industrial applications.

Position in Halogenated Benzene Derivatives Classification

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride belongs to the polyhalogenated benzene family, distinguished by multiple halogen substituents. It is further classified as a bromo-fluoro-chloro aromatic compound , reflecting its mixed halogenation pattern.

Comparative Analysis with Related Compounds

The presence of a trichloromethyl group at position 4 differentiates this compound from other polyhalogenated benzene derivatives, such as those with trifluoromethyl or acyl groups.

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrCl3F4/c8-2-5(14)3(12)1(7(9,10)11)4(13)6(2)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMQKIRWQAUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrCl3F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

One common approach is halogenation of a bromotrifluoromethylbenzene derivative to introduce chlorine atoms, followed by fluorination to substitute chlorine atoms with fluorine where necessary.

- Chlorination: Starting from 4-bromo-2,6-difluorobenzotrifluoride, chlorination under controlled conditions introduces the trichloromethyl group. This is often done using chlorine gas in the presence of catalysts or under UV light to promote substitution on the methyl group attached to the aromatic ring.

- Fluorination: Chlorine atoms on the aromatic ring or side chain are substituted with fluorine using potassium fluoride (KF) in polar aprotic solvents like tetramethylene sulfone (sulfolane). This reaction typically requires elevated temperatures (160–260 °C) and can be catalyzed by phase transfer catalysts such as tetraphenylphosphonium bromide.

Direct Introduction of Trichloromethyl Group

- The trichloromethyl group can be introduced by reaction of the aromatic ring with reagents like chloral or trichloromethyl reagents under acidic or catalytic conditions. This method requires careful control to avoid over-chlorination or side reactions.

Fluorination via Halogen Exchange

- Starting from tetrachlorobenzotrifluoride intermediates, fluorination with KF can replace chlorine atoms with fluorine. The degree of fluorination depends on reaction conditions, solvent, and KF stoichiometry.

- Solvents such as dimethylformamide, dimethyl sulfoxide, N-methylpyrrolidone, and especially sulfolane are preferred for their ability to dissolve KF and stabilize transition states.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst/Additives | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of bromotrifluoromethylbenzene | Chlorine gas, UV light or FeS catalyst | Ambient to 80 | Inert solvent | Iron sulfide (FeS) | High | Introduces trichloromethyl group selectively |

| Fluorination of tetrachlorobenzotrifluoride | Potassium fluoride (KF), tetraphenylphosphonium bromide | 160–260 | Tetramethylene sulfone (sulfolane) | Phase transfer catalyst | 60–70 | Higher temperature favors full fluorination |

| Halogen exchange on aromatic ring | KF excess (1.1–1.5 mol per Cl), polar aprotic solvent | 210 | Sulfolane | Tetraphenylphosphonium bromide | Up to 62 (isolated) | Reaction under autogenous pressure for 18 h |

Summary Table of Preparation Routes

| Method No. | Starting Material | Key Reactions | Main Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 4-Bromo-2,6-difluorobenzotrifluoride | Chlorination + Fluorination | Cl2, FeS catalyst; KF, sulfolane, 210 °C | High selectivity for -CCl3 | Requires high temperature |

| 2 | Tetrachlorobenzotrifluoride | Halogen exchange (Cl to F) | KF, tetraphenylphosphonium bromide, sulfolane | Good fluorination efficiency | Moderate yields, side products |

| 3 | Bromotrifluoromethylbenzene | Direct trichloromethylation | Chloral or related reagents, acidic catalyst | Direct introduction of -CCl3 | Over-chlorination risk |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or trichloromethyl group.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is utilized as an intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic substitution reactions and cross-coupling reactions, making it valuable in producing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

Research has shown that this compound can serve as a precursor for synthesizing fluorinated analogs of biologically active molecules. For instance, it has been used to create novel antiviral agents that exhibit enhanced potency due to the presence of fluorine atoms which improve metabolic stability and bioavailability.

Biological Research

In cell biology, 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride has applications in cell culture and modification. Its fluorinated structure can influence membrane permeability and cellular uptake mechanisms.

Case Study: Impact on Cell Membranes

Studies indicate that compounds with high fluorine content can alter the fluidity of cell membranes. This property has been exploited to enhance the delivery of therapeutic agents into cells, particularly in cancer research where targeted drug delivery is crucial.

Analytical Chemistry

The compound is also employed in analytical chemistry for method development in chromatography and mass spectrometry. Its distinct mass spectral signature aids in the identification and quantification of other compounds in complex mixtures.

Case Study: Chromatographic Analysis

In a study focused on environmental monitoring, 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride was used as a standard reference material for the detection of trace levels of pollutants in water samples using gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

The mechanism by which 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride exerts its effects involves its ability to participate in various chemical reactions. The presence of electron-withdrawing fluorine atoms and the bulky trichloromethyl group influence its reactivity and interaction with other molecules. These properties make it a valuable reagent in synthetic chemistry, where it can act as an electrophile or a precursor to more complex structures.

Comparison with Similar Compounds

4-Bromo-2,3,5,6-tetrafluorobenzoic Acid (CAS 707-24-8)

- Molecular Formula : C₇HBrF₄O₂

- Key Features : Replaces the -CF₃ group with a carboxylic acid (-COOH) moiety.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing fluorinated drug candidates. The -COOH group enables conjugation with amines or alcohols, facilitating prodrug development .

- Reactivity : Undergoes decarboxylation under heating or basic conditions, forming 4-bromo-2,3,5,6-tetrafluorobenzene.

2-Bromo-3,4,5,6-tetrafluorobenzoyl Chloride (CAS 151096-42-3)

- Molecular Formula : C₇BrClF₄O

- Key Features : Contains a benzoyl chloride (-COCl) group instead of -CF₃.

- Applications : Reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters, crucial in polymer and peptide synthesis .

- Reactivity : Highly moisture-sensitive; hydrolyzes to 2-bromo-3,4,5,6-tetrafluorobenzoic acid in aqueous conditions.

4-Bromo-2,3,5,6-tetrafluoroaniline (CAS 1998-66-9)

Imidazolium Bromide Salts (e.g., 1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide)

- Molecular Formula : C₂₃H₁₆Br₂F₄N₂

- Key Features : Combines the bromotetrafluorophenyl group with an imidazolium cation.

- Applications : Ionic liquids with tailored hydrogen and halogen bonding for crystal engineering. The C(1)—H···Br⁻ interaction (-332 kJ/mol) and anion-π interactions (-71 kJ/mol) stabilize crystal lattices .

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Table 2: Interaction Energies in Imidazolium Salts (DFT Calculations)

Research Findings and Computational Insights

- DFT Studies : The ωB97X-V functional accurately predicts hydrogen and halogen bonding strengths in imidazolium salts, critical for designing ionic liquids with specific melting points .

- Crystal Engineering : Substituting -CF₃ with bulkier groups (e.g., 3-phenylbenzyl) disrupts anion-π stacking, altering supramolecular architectures .

- Thermodynamics: Fluorinated benzoic acids exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated analogues due to strong C-F bonds .

Biological Activity

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride (CAS No. 17823-46-0) is a halogenated aromatic compound that has garnered attention for its potential applications in organic synthesis and its biological activity. This article reviews the compound's properties, biological effects, and relevant research findings.

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇BrF₇ |

| Molar Mass | 296.97 g/mol |

| Boiling Point | 152-153 °C |

| Density | 1.929 g/mL at 25 °C |

| Flash Point | 145 °F |

| Storage Conditions | 2-8 °C |

Biological Activity

The biological activity of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride has been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. A study conducted by demonstrated that derivatives of tetrafluorobenzene compounds possess inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.

Cytotoxicity Studies

In vitro studies have shown that 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

This suggests that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several fluorinated compounds including 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 10 µM, indicating a strong antimicrobial potential .

Case Study 2: Cytotoxicity in Cancer Research

Another significant study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability across multiple lines, with notable effects observed in breast and lung cancer cells .

Safety and Handling

4-Bromo-2,3,5,6-tetrafluorobenzotrichloride is classified as an irritant. Safety precautions include:

- Use of protective gloves and eyewear.

- Avoiding inhalation and skin contact.

- In case of exposure, rinse immediately with water and seek medical advice.

Q & A

Basic: What are the key considerations for synthesizing 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis optimization requires careful control of halogenation and fluorination steps. For bromo- and tetrafluoro-substituted benzene derivatives, chlorination is typically achieved via radical pathways or electrophilic substitution. For example, pentyl nitrite has been used to generate aryl radicals in bromo-tetrafluoroaniline derivatives, which can be adapted for trichloride formation by introducing chlorine donors (e.g., Cl₂ or SOCl₂) under controlled temperatures (59–61°C) . Factorial design experiments (varying temperature, stoichiometry, and reaction time) are recommended to identify optimal conditions, as seen in studies on similar halogenated aromatics .

Advanced: How do steric and electronic effects influence the reactivity of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine and bromine substituents deactivates the benzene ring, directing electrophilic attacks to specific positions. Steric hindrance from trichloromethyl and fluorine groups may limit accessibility to reactive sites. Computational modeling (DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid) under palladium catalysis can test these predictions . Monitor reaction progress using HPLC with UV detection to quantify intermediates and byproducts.

Basic: Which analytical techniques are most reliable for characterizing 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for resolving fluorine environments, while ¹H NMR may show minimal signals due to fluorine substitution.

- Mass Spectrometry (HRMS): Confirm molecular weight (theoretical ~317.3 g/mol) and isotopic patterns for bromine/chlorine.

- Melting Point Analysis: Compare observed mp (if solid) with literature values for related compounds (e.g., 59–61°C for 4-Bromo-2,3,5,6-tetrafluoroaniline) .

- X-ray Crystallography: Resolve structural ambiguities in crystalline forms, though fluorine’s low electron density may complicate analysis.

Advanced: How can researchers resolve contradictions in reported stability data for halogenated benzotrichlorides under varying storage conditions?

Methodological Answer:

Discrepancies often arise from impurities or moisture sensitivity. Conduct accelerated stability studies under controlled humidity (e.g., 0–6°C, inert atmosphere) as used for boronic acid derivatives . Use Karl Fischer titration to quantify water content and GC-MS to identify degradation products. Replicate conflicting studies with standardized protocols (e.g., identical solvents, purity thresholds >98%) and employ statistical tools (ANOVA) to assess reproducibility .

Basic: What safety protocols are essential when handling 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride?

Methodological Answer:

- Personal Protective Equipment (PPE): Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with corrosive chlorides.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Waste Management: Segregate halogenated waste and neutralize acidic residues before disposal, following protocols for similar compounds like 4-Bromo-3-chlorophenol .

Advanced: What mechanistic insights explain the trichloromethyl group’s role in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The trichloromethyl group acts as a meta-directing, electron-withdrawing substituent, stabilizing negative charges during NAS. Kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) can quantify reaction rates. Compare with analogues like 4-Bromo-2,3,5,6-tetrafluorobenzonitrile to isolate electronic vs. steric effects . Theoretical frameworks (e.g., Hammett σ constants) should guide mechanistic hypotheses .

Basic: How can researchers validate the purity of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride post-synthesis?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate impurities.

- Elemental Analysis: Confirm Br, Cl, and F content within ±0.3% of theoretical values.

- Spectroscopic Cross-Check: Compare IR spectra with databases (e.g., C-Cl stretches ~550–600 cm⁻¹) and ensure absence of NH or OH bands .

Advanced: What strategies mitigate decomposition during high-temperature reactions involving 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride?

Methodological Answer:

Decomposition pathways (e.g., loss of Cl₂ or Br₂) can be minimized by:

- Using microwave-assisted synthesis to reduce exposure time.

- Incorporating radical inhibitors (e.g., BHT) to suppress unwanted side reactions.

- Monitoring thermal stability via TGA-DSC to identify safe temperature thresholds (<150°C for most halogenated aromatics) .

Basic: What are the primary applications of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride in materials science?

Methodological Answer:

The compound serves as a precursor for:

- Liquid crystals: Introduce fluorinated mesogens via cross-coupling.

- Polymer additives: Enhance flame retardancy through bromine incorporation.

- MOF synthesis: Act as a halogenated linker for tuning porosity .

Advanced: How can computational chemistry predict the environmental impact of 4-Bromo-2,3,5,6-tetrafluorobenzotrichloride?

Methodological Answer:

- QSPR Models: Predict biodegradability and toxicity using software like EPI Suite.

- Fate and Transport Simulations: Model hydrolysis rates in aquatic systems (pH-dependent) and bioaccumulation potential.

- Compare with regulatory data for structurally similar compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) to assess compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.